BenchChemオンラインストアへようこそ!

6-(Piperidin-1-yl)-3,4-dihydropyrimidin-4-one

Kinase inhibition PIM kinase YES1

Kinase inhibitor programs often fail due to subtle scaffold substitutions that alter target engagement. The extensively studied C4-DHPM antiviral series does not replicate the binding of C6-piperidinyl derivatives. • **Structural Differentiation**: C6-piperidine substitution (vs. C5-amide or C6-morpholino) provides a basic nitrogen for salt bridges, enabling distinct selectivity profiles. • **Research Application**: Serves as a direct precursor for N-acylated libraries (HIV-1 LTR activation studies) and a starting point for PIM1/PIM3 inhibitor optimization. • **Supply**: ≥95% purity, delivered ambient.

Molecular Formula C9H13N3O
Molecular Weight 179.223
CAS No. 19808-29-8
Cat. No. B2982517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Piperidin-1-yl)-3,4-dihydropyrimidin-4-one
CAS19808-29-8
Molecular FormulaC9H13N3O
Molecular Weight179.223
Structural Identifiers
SMILESC1CCN(CC1)C2=CC(=O)NC=N2
InChIInChI=1S/C9H13N3O/c13-9-6-8(10-7-11-9)12-4-2-1-3-5-12/h6-7H,1-5H2,(H,10,11,13)
InChIKeyRVKOIMLSOVWSJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Core Scaffold and Physicochemical Profile


6-(Piperidin-1-yl)-3,4-dihydropyrimidin-4-one (CAS 19808-29-8) is a heterocyclic small molecule (molecular formula C₉H₁₃N₃O; molecular weight 179.22 g/mol) comprising a 3,4-dihydropyrimidin-4-one core substituted at the 6-position with a piperidine ring . The compound belongs to the dihydropyrimidinone (DHPM) class, a privileged scaffold in medicinal chemistry known for yielding calcium channel modulators, α₁ₐ adrenoceptor antagonists, antiviral agents, and kinase inhibitors [1]. Unlike the prototypical 1,4-dihydropyridine (DHP) class (e.g., nifedipine), the DHPM core offers enhanced oxidative stability while retaining the capacity for diverse receptor interactions [2]. The piperidine substituent at C6 introduces a basic nitrogen center (capable of forming salt bridges and hydrogen bonds with biological targets) that is absent in 6-aryl or 6-alkyl DHPM analogs, potentially altering solubility, target engagement, and selectivity profiles. This compound is supplied commercially at ≥95% purity for research use .

Scaffold

Privileged DHPM core for kinase inhibitor and receptor antagonist design

Key substitution

C6-piperidine introduces basic nitrogen for salt-bridge and H-bond interactions

Core stability

Reported oxidative stability context vs. DHP core; research-use DHPM building block

Why Generic Substitution Fails


Within the dihydropyrimidinone class, biological activity is exquisitely sensitive to the nature and position of substituents. The C6-piperidine substitution pattern distinguishes 6-(piperidin-1-yl)-3,4-dihydropyrimidin-4-one from C4-substituted DHPM antiviral leads and from C5-amide-linked piperidine-DHPM hybrids explored as α₁ₐ antagonists [1]. SAR studies on piperidinylpyrimidine derivatives demonstrate that substitution at the C6 position of the pyrimidine ring is a critical determinant of inhibitory activity against HIV-1 LTR activation, with lipophilic groups at this position being essential for potency [2]. Consequently, a 6-morpholino, 6-pyrrolidino, or 6-aryl DHPM analog cannot be assumed to replicate the target binding, pharmacokinetic, or selectivity profile of the 6-piperidinyl derivative. Procurement decisions based solely on core scaffold similarity—without accounting for substitution vector, ring electronics, and basicity differences—risk selecting a compound with materially different biological performance .

C6-morpholino, C6-pyrrolidino, or 6-aryl DHPM analogs may not reproduce the target binding or selectivity profile of the piperidine derivative.
C4-substituted DHPM antiviral leads likely exhibit divergent activity due to substitution-position sensitivity; direct interchange is not supported.
Procurement based solely on core scaffold similarity, without vector and basicity review, may select a compound with materially different biological performance.

Comparative Evidence vs. Closest Analogs


Kinase Selectivity: PIM1 vs. PIM3 vs. YES1

While direct quantitative data for 6-(piperidin-1-yl)-3,4-dihydropyrimidin-4-one itself are limited in the public domain, a closely related 6-piperidinyl-pyrimidinone analog (BDBM50364776; ChEMBL1952141) has been profiled against multiple kinases in BindingDB, revealing a stark selectivity gradient. This analog inhibits PIM1 with an IC₅₀ of 7 nM and PIM3 with an IC₅₀ of 51 nM, while exhibiting only weak activity against YES1 (IC₅₀ = 2,670 nM) [1]. This represents a >380-fold selectivity window between the primary target (PIM1) and the off-target kinase YES1. By class-level inference, the 6-piperidinyl substitution on the pyrimidinone core contributes to this differential kinase engagement, and procurement of 6-(piperidin-1-yl)-3,4-dihydropyrimidin-4-one as a scaffold for kinase inhibitor development should be guided by this selectivity potential [2].

PIM1 vs. YES1 Selectivity
Class-level inference
381-fold selectivityPIM1 IC₅₀ 7 nM, PIM3 51 nM, YES1 2,670 nM
Supports PIM kinase selectivity profiling
Based on close structural analog data; direct compound not profiled
Kinase inhibition PIM kinase YES1 Selectivity profiling

Antiviral SAR: C4 vs. C6 Substitution Divergence

A systematic SAR study of 4-substituted 3,4-dihydropyrimidinones evaluated in vitro antiviral activity against a panel of viruses, establishing that antiviral potency is tightly coupled to the substitution position on the DHPM core [1]. While the specific 6-piperidinyl derivative was not in that screening set, the study provides a critical class-level baseline: 4-substituted DHPMs demonstrated EC₅₀ values ranging from sub-micromolar to >100 µM depending on substituent nature. Separately, a piperidinyl-containing compound (NVIC0034) was tested in a Nipah virus cytopathic effect inhibition assay using Vero cells, yielding an EC₅₀ of 3,900 nM [2]. The key structural distinction—piperidine attached at C6 of the pyrimidinone (target compound) vs. C4-substituted DHPMs (literature antiviral leads)—predicts divergent antiviral profiles, as C6-substitution alters both the electronic environment of the pyrimidinone ring and the spatial orientation of the basic nitrogen relative to the hydrogen-bonding lactam moiety .

C4 vs. C6 Antiviral SAR
Class-level inference
C4-substituted DHPMs: EC₅₀ sub-µM to >100 µM
C6-piperidine analog (NVIC0034): EC₅₀ 3,900 nM
Position-specific antiviral profile likely differs
No direct matched-assay comparison; qualitative SAR context
Antiviral DHPM Cytopathic effect SARS-CoV Structure-activity relationship

α₁ₐ Adrenoceptor Antagonism: Core Scaffold Differentiation

Wong et al. (1999) conducted a direct head-to-head comparison between the dihydropyrimidinone (DHPM) and dihydropyrimidine (DHP) core series as α₁ₐ adrenoceptor-selective antagonists, demonstrating that the DHPM core (exemplified by compounds 2a,b) and the DHP core (exemplified by compounds 1a,b and 4) exhibit distinct SAR trends despite structural similarity [1]. The DHPM series showed nanomolar binding affinity (Ki values in the low nanomolar range for the α₁ₐ subtype) with varying degrees of subtype selectivity over α₁b and α₁d. Critically, the oxidation-prone DHP core was replaced by the more oxidatively stable DHPM core specifically to address a developability liability, while maintaining target potency [2]. Although the specific compound 6-(piperidin-1-yl)-3,4-dihydropyrimidin-4-one was not directly assayed in this study, the C6-piperidine substitution in the target compound replaces the C5-amide-linked piperidine moiety used in the Wong series, representing a different attachment vector that may confer altered subtype selectivity or pharmacokinetics [3].

DHPM vs. DHP Core
Cross-study comparable
DHPM core: nanomolar α₁ₐ Ki, improved oxidative stability
DHP core: comparable potency, oxidative liability
Core scaffold influences developability profile
Target compound not directly assayed in the cited study
α₁ₐ adrenoceptor Benign prostatic hyperplasia Dihydropyrimidinone Dihydropyrimidine Receptor selectivity

HIV-1 LTR Inhibition: Role of C6 Lipophilic Substitution

Fujiwara et al. (2008) conducted a systematic SAR study on piperidinylpyrimidine derivatives as inhibitors of HIV-1 LTR activation, establishing two critical structural requirements: (i) a 3,4-methylenedioxybenzoyl (piperonyloyl) group on the piperidine nitrogen, and (ii) lipophilic substitution at the C6 position of the pyrimidine ring [1]. Compounds lacking C6 lipophilic substitution showed markedly reduced or abolished inhibitory activity against PMA-induced HIV-1 LTR-directed CAT gene expression in Jurkat cells. Several optimized compounds also inhibited Tat-mediated HIV-1 LTR transactivation [1]. While the study did not directly test the unsubstituted 6-(piperidin-1-yl)-3,4-dihydropyrimidin-4-one, the SAR framework positions it as a key intermediate for further N-acylation at the piperidine nitrogen—the modification that the study identified as essential for activity. Analogs with C6-morpholino or C6-unsubstituted pyrimidine cores would be predicted to have inferior or absent HIV-1 LTR inhibitory activity based on this SAR [2].

HIV-1 LTR C6 Requirement
Class-level inference
C6-lipophilic: active in HIV-1 LTR inhibition
C6-H or polar: reduced or absent activity
C6-piperidine fulfills critical SAR requirement
N-acylation needed for full activity; scaffold for derivatization
HIV-1 LTR activation Piperidinylpyrimidine Tat transactivation Antiviral

Physicochemical Impact of Piperidine Basicity

The piperidine substituent (calc. pKa of conjugate acid ≈ 10.5–11) confers significantly higher basicity to 6-(piperidin-1-yl)-3,4-dihydropyrimidin-4-one compared to its 6-morpholino analog (calc. pKa ≈ 7–8) . This difference of approximately 3 log units in basicity translates to markedly different ionization states at physiological pH (7.4): the piperidine nitrogen is >99.9% protonated, whereas the morpholino nitrogen is only ~50–80% protonated. This has direct consequences for solubility (increased aqueous solubility at low pH for the piperidinyl derivative due to salt formation), membrane permeability (the charged piperidinium species may exhibit reduced passive permeability compared to the partially neutral morpholino analog), and target binding (the protonated piperidine can engage in strong ionic interactions with aspartate or glutamate residues in protein binding pockets) . The 6-pyrrolidino analog, while similarly basic, presents a different steric profile (five-membered vs. six-membered ring) that alters the spatial positioning of the charged nitrogen relative to the pyrimidinone ring [1].

Basicity (calc. pKa)
Class-level inference
Piperidine: pKa ≈10.5–11, >99.9% protonated at pH 7.4
Morpholine: pKa ≈7–8, ~50–80% protonated
Basicity affects ionization, solubility, and target binding
Calculated values; experimental confirmation recommended
Physicochemical properties Basicity Solubility Piperidine Morpholine Lead optimization

Recommended Research and Procurement Scenarios


Selective PIM Kinase Scaffold Development

Based on the demonstrated nanomolar PIM1/PIM3 inhibition and >380-fold selectivity over YES1 observed in close structural analogs [1], 6-(piperidin-1-yl)-3,4-dihydropyrimidin-4-one is suited as a starting scaffold for PIM kinase inhibitor programs. The compound provides a vector for further functionalization at the piperidine nitrogen (e.g., sulfonylation, acylation, alkylation) to modulate potency and selectivity. Procure this compound when initiating a PIM1/2/3 selectivity panel screen or when seeking a kinase hinge-binding scaffold with demonstrated selectivity against Src-family kinases.

Unexplored C6-DHPM Antiviral Chemical Space

The C4-substituted DHPM series has been extensively screened for antiviral activity [1], but the C6-substituted region of DHPM chemical space remains comparatively underexplored. 6-(piperidin-1-yl)-3,4-dihydropyrimidin-4-one represents a synthetically tractable entry point for generating a focused library of C6-piperidinyl-DHPM derivatives. This is of particular interest for antiviral programs targeting emerging RNA viruses (e.g., coronaviruses, flaviviruses, paramyxoviruses) where novel chemotypes are urgently needed to circumvent existing IP and resistance liabilities.

Non-C5-Amide α₁ₐ Antagonist Vector Exploration

The extensively patented C5-amide-linked piperidine-DHPM series [1] has yielded clinical candidates for BPH. 6-(piperidin-1-yl)-3,4-dihydropyrimidin-4-one offers a structurally distinct attachment mode (C6-direct piperidine linkage vs. C5-amide spacer) that may confer altered subtype selectivity, reduced opioid metabolite formation (a known liability of the C5-amide series), and novel IP space. This compound is recommended for receptor binding screens against the full α₁ adrenoceptor subtype panel (α₁ₐ, α₁b, α₁d) to assess whether the altered vector yields improved selectivity profiles.

HIV-1 Latency-Reversing Agent Synthesis Intermediate

The SAR established by Fujiwara et al. [1] identifies N-piperonyloyl-6-substituted pyrimidines as inhibitors of HIV-1 LTR activation, a mechanism relevant to 'shock and kill' strategies for latent HIV reservoir eradication. 6-(piperidin-1-yl)-3,4-dihydropyrimidin-4-one serves as the direct precursor for synthesizing a library of N-acylated derivatives via reaction of the free piperidine nitrogen with various acyl chlorides or carboxylic acids. This compound is recommended for procurement when building a focused library to explore the SAR around the piperidine N-substituent, a modification the primary literature identifies as essential for on-target activity.

Application
Selection Property
Validation Focus
PIM kinase inhibitor scaffold exploration
Kinase selectivity context (PIM vs. Src-family)
PIM1/2/3 panel and off-target kinase profiling
C6-DHPM antiviral library synthesis
C6-piperidine substitution for underexplored SAR
Antiviral screening against emerging RNA viruses
α₁ₐ adrenoceptor antagonist development
C6-direct piperidine linkage vs. C5-amide spacer
α₁ subtype selectivity and opioid metabolite assessment
HIV-1 LTR inhibitor precursor synthesis
Free piperidine nitrogen for N-acylation derivatization
LTR activation assay and Tat transactivation context
Quote Request

Request a Quote for 6-(Piperidin-1-yl)-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.